molecular formula C14H12Cl2O2 B2712400 1-(2-(3,4-Dichlorophenoxy)phenyl)ethan-1-ol CAS No. 1184018-39-0

1-(2-(3,4-Dichlorophenoxy)phenyl)ethan-1-ol

Cat. No. B2712400
CAS RN: 1184018-39-0
M. Wt: 283.15
InChI Key: GBOXSHYNFZDHFF-UHFFFAOYSA-N
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Description

“1-(2-(3,4-Dichlorophenoxy)phenyl)ethan-1-ol” is a chemical compound with the molecular formula C14H12Cl2O2 . It has a molecular weight of 283.15 . The IUPAC name for this compound is 1-[2-(3,4-dichlorophenoxy)phenyl]ethanol .


Molecular Structure Analysis

The InChI code for “1-(2-(3,4-Dichlorophenoxy)phenyl)ethan-1-ol” is 1S/C14H12Cl2O2/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10/h2-9,17H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1-(2-(3,4-Dichlorophenoxy)phenyl)ethan-1-ol” is an oil at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Plant Salinity Tolerance Enhancement

Background: Soil salinity restricts plant growth and productivity. 2-(3,4-dichlorophenoxy) triethylamine (DCPTA) has been investigated for its role in alleviating salinity stress in maize (Zea mays L.).

Findings:

Inhibition of SHP1 Activity

Background: Efficient methods for tracing and inhibiting SHP1 activity in complex biological systems are crucial for disease diagnosis and treatment integration.

Application:

Molecular Docking Studies

Synthesis of 1-[2-(3,4-dichlorophenoxy)phenyl]ethan-1-ol

Details:

Biological Activity Screening

properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O2/c1-9(17)11-4-2-3-5-14(11)18-10-6-7-12(15)13(16)8-10/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOXSHYNFZDHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(3,4-Dichlorophenoxy)phenyl)ethan-1-ol

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